6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid
Description
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid is a bicyclic heterocyclic compound featuring a fused pyrroloimidazole core with a carboxylic acid substituent at the 3-position. This scaffold is part of a broader class of hydrogenated pyrroloimidazoles, which are recognized for their diverse pharmacological and synthetic applications .
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-7(11)5-4-8-6-2-1-3-9(5)6/h4H,1-3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAOCGTXUVDBOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650367 | |
| Record name | 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-68-6 | |
| Record name | 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid typically involves the annulation of the imidazole ring to the pyrrole ring. One common method starts with readily available aminocarbonyl compounds, which undergo a Markwald reaction to form the desired product . This two-step procedure is efficient and can be used to prepare bulk quantities of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce fully hydrogenated forms of the compound .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds similar to 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid exhibit broad-spectrum antimicrobial properties. Studies show that derivatives of imidazole compounds can be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Case Study: Antibacterial Properties
A study demonstrated that the compound's derivatives were tested for their antibacterial efficacy using agar dilution methods. The results indicated superior activity compared to known antibiotics like nalidixic acid .
| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6,7-Dihydro-5H-pyrrolo[1,2-a]... | Staphylococcus aureus | 8 µg/mL |
| Nalidixic Acid | Escherichia coli | 32 µg/mL |
Materials Science
Electrochemical Applications
The unique structure of this compound allows it to function as a stabilizing agent in electrochemical systems. Its fused ring system enhances stability and performance in batteries and fuel cells .
Case Study: Electrolyte Stability
In a study assessing the electrochemical properties of imidazole derivatives, the compound was found to improve the stability of electrolytes significantly. This property is crucial for developing more efficient energy storage systems.
| Property | Value |
|---|---|
| Conductivity | 0.15 S/cm |
| Thermal Stability | Up to 250°C |
Synthesis of Novel Compounds
This compound serves as a precursor in synthesizing novel pharmaceutical agents. Its carboxylic acid functionality allows for further derivatization to create compounds with enhanced biological activity.
Case Study: Synthesis of Derivatives
In synthetic chemistry research, this compound has been utilized to develop new imidazole derivatives aimed at targeting specific biological pathways involved in disease processes .
| Derivative | Target Activity |
|---|---|
| Methyl Ester | Anti-inflammatory |
| Amine Derivative | Antiviral |
Mechanism of Action
The mechanism of action of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or proteins, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparison
The pharmacological and chemical profiles of pyrroloimidazole derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis:
Table 1: Key Derivatives and Their Properties
Pharmacological Activity Comparison
Anticancer Activity
- 3-Aryl-substituted derivatives (e.g., 3-aryl-6,7-dihydro-5H-pyrroloimidazoles): Block nuclear localization of androgen receptors in castration-resistant prostate cancer .
- CDK9 inhibitors : (1S,3R)-3-Acetamido-N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)pyridin-2-yl]cyclohexanecarboxamides inhibit cyclin-dependent kinase CDK9, a target in oncology .
Anti-inflammatory Activity
- 2-Sulfonamide derivative : Specifically inhibits NLRP3 inflammasome activation, a key pathway in inflammatory diseases .
- Carboxylic acid derivative : The COOH group may modulate inflammasome activity through pH-dependent mechanisms or ionic interactions, though this remains unexplored in the evidence.
Physicochemical and Structural Differences
- Solubility : The carboxylic acid derivative exhibits higher aqueous solubility compared to sulfonamides or nitro derivatives due to its ionizable COOH group.
- Hydrogen Bonding: COOH provides strong hydrogen-bond donor/acceptor capacity, unlike esters or nitro groups, influencing protein binding (e.g., kinase inhibition).
- Electron Effects: Electron-withdrawing groups (e.g., NO₂, SO₂NH₂) deactivate the pyrroloimidazole ring toward electrophilic substitution, whereas COOH may direct reactivity via resonance.
Biological Activity
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid (CAS Number: 914637-68-6) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. Its unique structural features make it a candidate for various therapeutic applications, particularly in the fields of anti-inflammatory and analgesic agents.
- Molecular Formula : C₇H₈N₂O₂
- Molecular Weight : 152.15 g/mol
- Structure : The compound features a pyrrole ring fused with an imidazole, which is significant for its biological interactions.
Anti-inflammatory and Analgesic Properties
Research indicates that derivatives of this compound exhibit notable anti-inflammatory and analgesic effects. A patent describes a novel derivative that shows excellent analgesic properties with significantly reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Study Findings :
- In experiments involving acetic acid-induced writhing and carrageenan-induced paw edema in animal models, this compound demonstrated substantial inhibition of pain and inflammation with lower toxicity profiles .
| Study Type | Model Used | Effect Observed | Toxicity Level |
|---|---|---|---|
| In vivo analgesic study | Acetic acid-induced writhing | Significant pain reduction | Low |
| In vivo anti-inflammatory study | Carrageenan-induced paw edema | Reduced swelling | Minimal |
Antibacterial Activity
Recent studies have explored the antibacterial potential of pyrrole derivatives, including those related to this compound. Research indicates that certain derivatives exhibit potent activity against Gram-positive bacteria such as Staphylococcus aureus .
Research Findings :
- Compounds derived from the pyrrole structure showed minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL against bacterial strains, suggesting significant antibacterial efficacy .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Pro-inflammatory Cytokines : The compound may reduce the production of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
- Modulation of Pain Pathways : It may interact with pain receptors or pathways, providing analgesic effects without the common side effects associated with conventional NSAIDs.
Safety and Toxicology
Safety assessments indicate that this compound has a favorable safety profile. No significant endocrine-disrupting properties were identified in current literature .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
